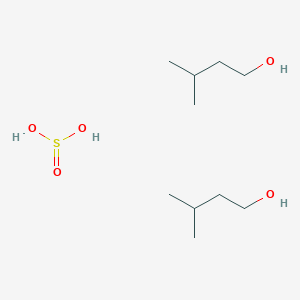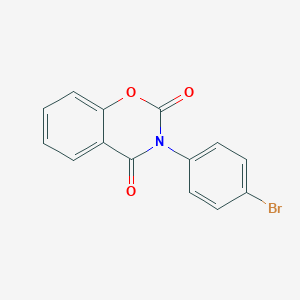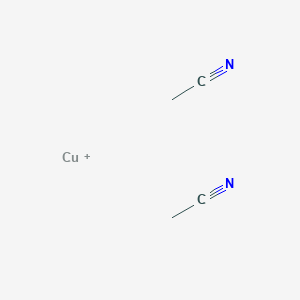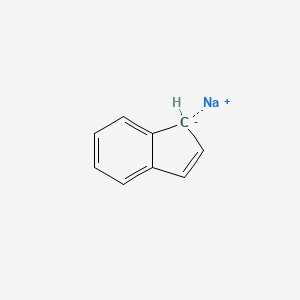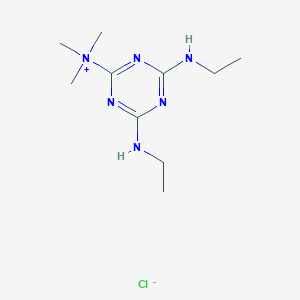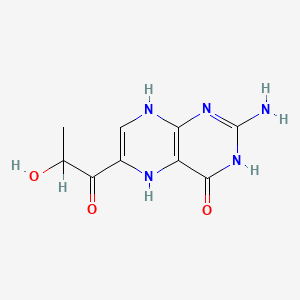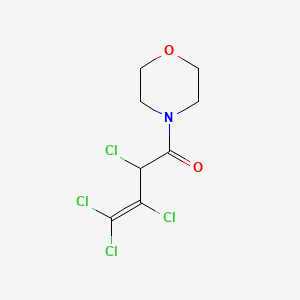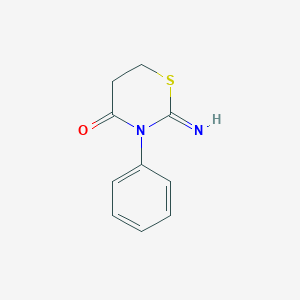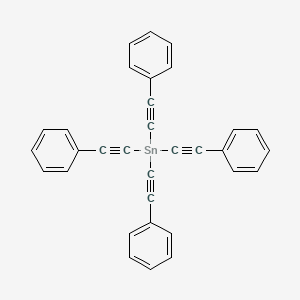
Tetrakis(2-phenylethynyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(2-phenylethynyl)stannane is an organotin compound with the molecular formula C32H20Sn. It is characterized by the presence of four phenylethynyl groups attached to a central tin atom. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions, due to its unique reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: Tetrakis(2-phenylethynyl)stannane can be synthesized through various methods. One common approach involves the reaction of terminal alkynes with tin tetrachloride (SnCl4) in the presence of anhydrous zinc chloride (ZnCl2) and diethylamine. Another method utilizes the reaction of tin tetra(N,N-diethylcarbamate) with phenylacetylene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organotin compound synthesis apply. These typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: Tetrakis(2-phenylethynyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Substitution: It participates in substitution reactions, particularly in the presence of palladium catalysts, which facilitate the replacement of phenylethynyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are frequently used under mild conditions to promote substitution reactions.
Major Products:
Oxidation: Tin oxides and substituted phenylethynyl derivatives.
Substitution: Various substituted organotin compounds, depending on the nature of the substituent introduced.
科学研究应用
Tetrakis(2-phenylethynyl)stannane has several applications in scientific research:
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of organotin compounds have been explored for their potential biological activity.
Industry: The compound’s reactivity makes it valuable in the production of polymers and other advanced materials.
作用机制
The primary mechanism by which tetrakis(2-phenylethynyl)stannane exerts its effects is through the formation of carbon-carbon bonds in cross-coupling reactions. The tin atom facilitates the transfer of phenylethynyl groups to other molecules, often mediated by palladium catalysts. This process involves the formation of a palladium-tin intermediate, which undergoes reductive elimination to form the desired product .
相似化合物的比较
Tetrakis(phenylethynyl)silane: Similar in structure but with a silicon atom instead of tin.
Tetrakis(phenylethynyl)germane: Contains a germanium atom in place of tin.
Uniqueness: Tetrakis(2-phenylethynyl)stannane is unique due to the specific reactivity of the tin atom, which offers distinct advantages in cross-coupling reactions compared to silicon and germanium analogs. The tin atom’s ability to form stable intermediates with palladium catalysts makes it particularly effective in facilitating these reactions .
属性
CAS 编号 |
21890-32-4 |
|---|---|
分子式 |
C32H20Sn |
分子量 |
523.2 g/mol |
IUPAC 名称 |
tetrakis(2-phenylethynyl)stannane |
InChI |
InChI=1S/4C8H5.Sn/c4*1-2-8-6-4-3-5-7-8;/h4*3-7H; |
InChI 键 |
ZIYJKZZZQPINDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#C[Sn](C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



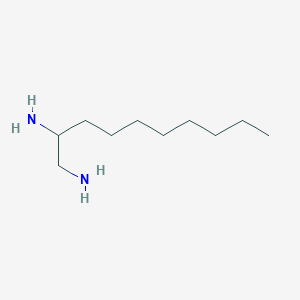
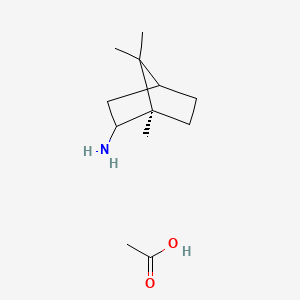
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
